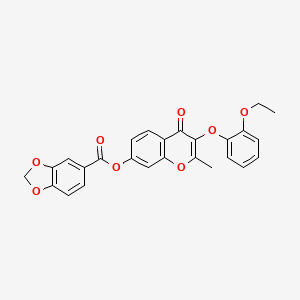

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

説明

This compound is a chromenone derivative featuring a benzodioxole carboxylate ester moiety. Chromenones (4-oxo-4H-chromene derivatives) are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The target compound’s structure includes a 2-methyl substituent on the chromenone core and a 2-ethoxyphenoxy group at position 3, distinguishing it from structurally related analogs.

特性

IUPAC Name |

[3-(2-ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O8/c1-3-29-19-6-4-5-7-21(19)34-25-15(2)32-22-13-17(9-10-18(22)24(25)27)33-26(28)16-8-11-20-23(12-16)31-14-30-20/h4-13H,3,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPLLBJWPIUMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that has garnered attention in various fields of biological research. This article delves into its biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include a chromenone backbone and a benzodioxole moiety. Its IUPAC name is 3-(2-ethoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate . The molecular formula is , and it possesses a molecular weight of approximately 372.39 g/mol.

The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. It has been observed to exhibit:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress. This property is crucial in mitigating cellular damage associated with chronic diseases.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes such as acetylcholinesterase (AChE), which is significant for cognitive function and memory enhancement. In vitro assays have indicated that derivatives of this compound can inhibit AChE with varying degrees of potency .

Antioxidant Properties

The antioxidant activity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay. The IC50 value for antioxidant activity was determined to be around 86.3 μM, indicating moderate antioxidant capacity compared to other known antioxidants .

Neuroprotective Effects

Research has indicated that compounds related to this structure exhibit neuroprotective effects. In a modified Y-maze test, certain derivatives demonstrated improved cognitive performance, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

- Inhibitory Activity Against AChE :

- Antioxidative Potential :

-

Synthesis and Applications :

- The synthesis of this compound typically involves multi-step organic reactions starting from simpler phenolic compounds. The unique combination of functional groups allows for diverse applications in medicinal chemistry and material science.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| Compound A | Similar chromenone structure | 50 | Strong AChE inhibition |

| Compound B | Benzodioxole derivative | 86.3 | Moderate antioxidant activity |

| Compound C | Related ethoxyphenol | 120 | Antimicrobial properties |

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Substituent Position and Electronic Effects: The 2-ethoxyphenoxy group in the target compound differs from analogs with meta- or para-substituted phenoxy groups (e.g., 3-methoxy or 4-methoxy ). The 2-methyl group on the chromenone core (present in the target compound and ) enhances steric bulk compared to analogs lacking this group (e.g., ).

Functional Group Variations :

- The trifluoromethyl (CF₃) group in significantly increases lipophilicity (logP) and may improve metabolic stability compared to the target compound’s methyl group.

- The ethoxycarbonyl group in introduces a polarizable ester moiety, which could enhance solubility in aqueous environments relative to alkoxy substituents.

Research Implications and Gaps

While structural data for these analogs are available (e.g., CAS numbers, molecular weights), experimental data on biological activity, solubility, or pharmacokinetics are absent in the provided evidence . Further studies could focus on:

- Comparative assays for antimicrobial or anticancer activity.

- Computational modeling to assess substituent effects on binding to target proteins (e.g., kinases or cytochrome P450 enzymes).

- X-ray crystallography to analyze hydrogen-bonding patterns and crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。